molecular formula C19H17NO4 B15136009 Methyl 4-[(1,4-dihydroxy-2-naphthyl)methylamino]benzoate

Methyl 4-[(1,4-dihydroxy-2-naphthyl)methylamino]benzoate

Cat. No.: B15136009
M. Wt: 323.3 g/mol
InChI Key: VCIGMSXFBWIQPP-UHFFFAOYSA-N
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Description

ALR-38 is a compound known for its role as a 5-lipoxygenase (5-LOX) inhibitor with significant anti-inflammatory activity. It effectively reduces reactive oxygen species levels in neutrophils, making it a valuable compound in the field of inflammation research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ALR-38 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves organic synthesis techniques such as condensation reactions, cyclization, and purification steps to achieve the desired purity and yield .

Industrial Production Methods

Industrial production of ALR-38 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and purity, and implementing efficient purification methods. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

ALR-38 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce a range of analogs with different properties .

Scientific Research Applications

ALR-38 has a wide range of scientific research applications, including:

Mechanism of Action

ALR-38 exerts its effects by inhibiting the enzyme 5-lipoxygenase, which plays a crucial role in the biosynthesis of leukotrienes from arachidonic acid. By inhibiting this enzyme, ALR-38 reduces the production of leukotrienes, which are mediators of inflammation. This inhibition leads to a decrease in inflammatory responses and a reduction in reactive oxygen species levels in neutrophils .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of ALR-38

ALR-38 is unique due to its high selectivity for 5-lipoxygenase and its potent anti-inflammatory activity. Unlike some other inhibitors, ALR-38 does not exhibit activity towards other enzymes involved in eicosanoid biosynthesis, making it a highly specific inhibitor .

Properties

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

methyl 4-[(1,4-dihydroxynaphthalen-2-yl)methylamino]benzoate

InChI

InChI=1S/C19H17NO4/c1-24-19(23)12-6-8-14(9-7-12)20-11-13-10-17(21)15-4-2-3-5-16(15)18(13)22/h2-10,20-22H,11H2,1H3

InChI Key

VCIGMSXFBWIQPP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NCC2=C(C3=CC=CC=C3C(=C2)O)O

Origin of Product

United States

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